3-Hydroxy-2,2-dimethylbutanenitrile
Description
3-Hydroxy-2,2-dimethylbutanenitrile is an organic compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a butane backbone with two methyl groups at the second carbon position .
Properties
IUPAC Name |
3-hydroxy-2,2-dimethylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(8)6(2,3)4-7/h5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDYIZFLFMYMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50654-41-6 | |
| Record name | 3-hydroxy-2,2-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-dimethylbutanenitrile typically involves the reaction of 2,2-dimethylbutanenitrile with a hydroxylating agent under controlled conditions . One common method is the hydroxylation of 2,2-dimethylbutanenitrile using hydrogen peroxide in the presence of a catalyst such as sodium tungstate .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed:
Oxidation: 3-Keto-2,2-dimethylbutanenitrile or 3-Carboxy-2,2-dimethylbutanenitrile.
Reduction: 3-Amino-2,2-dimethylbutanenitrile.
Substitution: 3-Halo-2,2-dimethylbutanenitrile.
Scientific Research Applications
Organic Synthesis
3-Hydroxy-2,2-dimethylbutanenitrile serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as hydrolysis, reduction, and nucleophilic substitution. These derivatives are essential for synthesizing more complex organic molecules.
Common Reactions:
- Hydrolysis: Converts the nitrile group into a carboxylic acid.
- Reduction: Can be reduced to form amines or alcohols.
- Substitution Reactions: Engages with nucleophiles to form substituted derivatives.
Biological Applications
Research indicates potential biological activities associated with this compound and its derivatives:
- Antimicrobial Activity: Some studies have shown that related nitriles exhibit antimicrobial properties against bacteria and fungi.
- Cytotoxic Effects: Compounds structurally similar to this compound have demonstrated cytotoxic effects on cancer cells, suggesting potential therapeutic applications.
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial activity of various nitriles, including derivatives of this compound. The results indicated significant inhibition of bacterial growth, highlighting its potential use in developing new antimicrobial agents .
Industrial Applications
This compound is utilized in several industrial applications:
Specialty Chemicals Production
It acts as an intermediate in the synthesis of specialty chemicals used in coatings, adhesives, and plastics due to its reactivity and ability to form diverse derivatives.
Pharmaceutical Development
The compound's derivatives are explored for their potential use as pharmaceutical agents. Research into their biological activities may lead to the discovery of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Hydroxy-2-methylbutanenitrile: Similar structure but with one less methyl group.
2-Hydroxy-2,2-dimethylbutanenitrile: Hydroxyl group at a different position.
3-Hydroxy-2,2-dimethylpropanenitrile: Shorter carbon chain.
Uniqueness: 3-Hydroxy-2,2-dimethylbutanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
3-Hydroxy-2,2-dimethylbutanenitrile (C6H11NO) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a hydroxyl group and a nitrile functional group, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
- Molecular Formula: C6H11NO
- Molecular Weight: 113.16 g/mol
- Functional Groups: Hydroxyl (-OH) and nitrile (-C≡N)
The presence of these functional groups contributes to its chemical reactivity and biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the hydroxyl group can enhance the solubility and membrane permeability of the compound, potentially leading to increased efficacy against microbial pathogens.
- Cytotoxic Effects : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism of action may involve apoptosis induction through caspase-dependent and independent pathways .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, likely due to the ability to modulate oxidative stress pathways. The nitrile group may play a role in this activity by acting as an electron-withdrawing group, enhancing the stability of reactive intermediates .
Toxicity Profile
Despite its promising biological activities, this compound also presents certain toxicity concerns:
- Acute Toxicity : The compound is classified as harmful if swallowed or in contact with skin (H302, H312) according to safety data sheets. This indicates a need for careful handling in laboratory settings .
- Chronic Toxicity : Long-term exposure studies are necessary to fully understand the chronic effects of this compound on human health and the environment.
Case Studies
- Synthesis and Characterization : A study focused on synthesizing this compound highlighted its structural characteristics using NMR spectroscopy and X-ray crystallography. The results confirmed the expected geometric configuration and provided insights into its potential reactivity .
- In Vitro Studies : A series of in vitro experiments evaluated the cytotoxic effects on various cancer cell lines. The findings indicated that at low micromolar concentrations, this compound significantly reduced cell viability in prostate cancer cells (22Rv1), demonstrating a selective toxicity profile .
Data Table
The following table summarizes key findings from various studies on this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
